PF-06260933

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de PF-6260933 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure principale par une série de réactions de condensation et de cyclisation, suivie de modifications de groupes fonctionnels pour obtenir la sélectivité et la puissance souhaitées. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et une pureté élevée .

Méthodes de production industrielle

La production industrielle de PF-6260933 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'extensibilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et une efficacité constantes. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité pour garantir la conformité aux normes de l'industrie .

Analyse Des Réactions Chimiques

Types de réactions

PF-6260933 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées. Les réactions de substitution peuvent entraîner une large gamme de composés modifiés avec différents groupes fonctionnels .

Applications de recherche scientifique

PF-6260933 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle de MAP4K4 dans divers processus biologiques.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies liées à une activité kinase anormale, telles que le cancer et les maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies de kinases

Mécanisme d'action

PF-6260933 exerce ses effets en inhibant sélectivement l'activité de MAP4K4. Cette kinase est impliquée dans divers processus cellulaires, notamment l'inflammation, la migration cellulaire et l'apoptose. En inhibant MAP4K4, PF-6260933 peut moduler ces processus, conduisant à des avantages thérapeutiques potentiels. Le composé se lie au site actif de la kinase, empêchant sa phosphorylation et l'activation subséquente des voies de signalisation en aval .

Applications De Recherche Scientifique

In Vitro Studies

Recent studies have shown that PF-06260933 demonstrates selective cytotoxicity against radioresistant breast cancer cells. In an experiment involving parental and radioresistant cell lines, treatment with this compound resulted in a significant reduction in cell viability among the radioresistant cells while sparing the parental cells . Specifically, at a concentration of 40 µM, the survival rates were approximately 60% for radioresistant cells compared to over 80% for parental cells.

In Vivo Efficacy

In vivo studies further corroborate the potential of this compound as an anti-cancer agent. When administered to mice bearing tumors derived from radioresistant breast cancer cells, this compound treatment led to a 40% reduction in tumor growth without affecting the body weight of the mice . This suggests a favorable safety profile alongside its therapeutic effects.

Retinal Neuron Regeneration

Recent research indicates that this compound may promote retinal neuron regeneration from Müller glia cells. In experimental models, inhibition of MAP4K4 led to increased expression of markers associated with neuronal differentiation and regeneration . This suggests that this compound could be a valuable tool in developing treatments for retinal degenerative diseases.

Regulation of Platelet Aggregation

This compound has also been implicated in the regulation of human platelet activation. Studies have shown that it can modulate platelet aggregation responses, indicating potential applications in managing thrombotic disorders . This highlights its versatility beyond oncological applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

PF-6260933 exerts its effects by selectively inhibiting the activity of MAP4K4. This kinase is involved in various cellular processes, including inflammation, cell migration, and apoptosis. By inhibiting MAP4K4, PF-6260933 can modulate these processes, leading to potential therapeutic benefits. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Comparaison Avec Des Composés Similaires

PF-6260933 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de MAP4K4. Des composés similaires comprennent :

Chlorhydrate de PF-06260933 : Une forme de sel de chlorhydrate de PF-6260933 avec des propriétés inhibitrices similaires.

Dichlorhydrate de this compound : Une autre forme de sel avec une solubilité et une stabilité améliorées.

Autres inhibiteurs de MAP4K4 : Des composés tels que BI-3406 et Takinib, qui ciblent également MAP4K4 mais peuvent différer en termes de sélectivité et de puissance

Activité Biologique

PF-06260933 is a selective inhibitor of the MAP4K4 (HGK) kinase, which plays a significant role in various cellular processes, including inflammation, cancer progression, and metabolic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders.

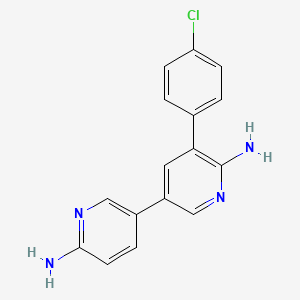

- Chemical Name : 5-(4-Chlorophenyl)-[3,3'-bipyridine]-6,6'-diamine dihydrochloride

- CAS Number : 1883548-86-4

- Purity : ≥98%

This compound primarily inhibits MAP4K4 with an IC50 value of 140 nM. It also demonstrates potent inhibition of MINK and TNIK kinases with IC50 values of 8 nM and 13 nM, respectively . By targeting these kinases, this compound modulates several downstream signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

This compound has been studied extensively in various contexts, revealing its multifaceted biological activity:

1. Anti-Cancer Effects

- Breast Cancer : In studies involving radioresistant breast cancer cells, this compound selectively reduced cell viability in both standard and radioresistant (SR and MR) cell lines while sparing normal cells. At a concentration of 40 μM, it reduced the viability of SR and MR cells to approximately 60% and 50%, respectively .

- Tumor Growth Inhibition : In vivo experiments demonstrated that this compound significantly inhibited tumor growth in mice bearing SR tumors, achieving about a 40% reduction compared to untreated controls .

2. Metabolic Regulation

- This compound has shown the ability to improve fasting hyperglycemia in mouse models, suggesting its potential utility in treating metabolic disorders such as type 2 diabetes .

3. Inflammatory Response Modulation

- Research indicates that MAP4K4 promotes vascular inflammation; thus, inhibiting this kinase with this compound may reduce inflammatory responses associated with conditions like atherosclerosis . In endothelial cells, silencing MAP4K4 led to decreased monocyte adhesion and migration, highlighting its role in inflammation .

Table: Summary of Key Studies Involving this compound

Detailed Research Findings

- Cytotoxicity Mechanism : this compound induces apoptosis in cancer cells by inhibiting DNA repair mechanisms. It was found to increase levels of cleaved caspase 3 and PARP fragments, indicating that the compound promotes programmed cell death through the accumulation of DNA damage .

- Impact on Metabolic Pathways : In hepatocytes, this compound has been shown to influence lipid metabolism significantly. Studies indicate that it may alter the balance between lipid accumulation and oxidative stress response, contributing to its protective effects against non-alcoholic fatty liver disease (NAFLD) .

- In Vivo Efficacy : Animal studies have confirmed that this compound does not adversely affect body weight while effectively reducing tumor sizes in xenograft models. This suggests a favorable therapeutic window for potential clinical applications .

Propriétés

IUPAC Name |

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCIHZXOGHCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PF-06260933 interact with its target, MAP4K4, and what are the downstream effects?

A: this compound acts as a small-molecule inhibitor of Sterile-20-like mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) [, ]. By inhibiting MAP4K4, this compound disrupts the downstream activation of the NF-κB pathway, reducing the expression of matrix metalloproteinase 9 (MMP9). This, in turn, helps to protect the blood-brain barrier by preventing the degradation of tight junction proteins like ZO-1 and claudin 5 []. In the context of diabetes, inhibiting MAP4K4 with this compound could potentially improve insulin sensitivity [].

Q2: What is the evidence for the in vivo efficacy of this compound in preclinical models?

A: In a murine model of subarachnoid hemorrhage, administration of this compound led to a reduction in blood-brain barrier damage, improved neurological function recovery, and decreased expression of p-p65 (a marker of NF-κB activation) and MMP9 []. This suggests that this compound could be a potential therapeutic agent for conditions involving blood-brain barrier disruption. Additionally, this compound, along with a lead compound (17), exhibited promising in vivo activity in a model of insulin resistance [], highlighting its potential as an antidiabetic treatment.

Q3: What are the potential applications of this compound based on its mechanism of action?

A3: Given its ability to inhibit MAP4K4 and downstream signaling pathways, this compound holds potential therapeutic value for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.